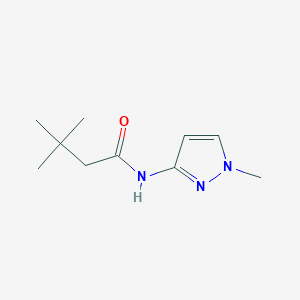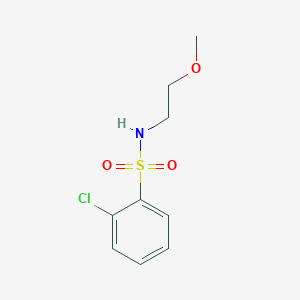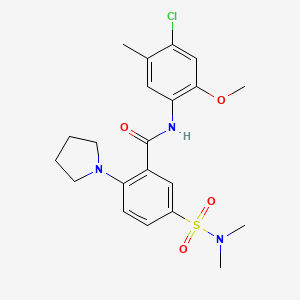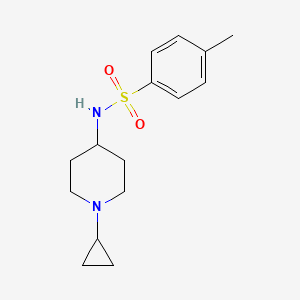![molecular formula C23H20N2S B7476491 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7476491.png)
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine, also known as DPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPTM is a thiazole derivative and belongs to the class of amine compounds.
Mécanisme D'action
The mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been reported to exhibit low toxicity in vivo and in vitro. It has been shown to have a high affinity for certain receptors in the brain, which may explain its potential use as a fluorescent probe. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine in lab experiments is its low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one limitation is that the mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is not well understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are numerous future directions for the study of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine. One possible direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use as a therapeutic agent for the treatment of fungal and bacterial infections. Further studies are also needed to understand the mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine and to identify its molecular targets.
Méthodes De Synthèse
The synthesis method of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine involves the reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with diphenylmethanamine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The product obtained is purified using column chromatography to obtain pure 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine.
Applications De Recherche Scientifique
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been studied extensively for its potential applications in various fields. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been used in the synthesis of other compounds with potential biological activities.
Propriétés
IUPAC Name |
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)24-16-21-17-25-23(26-21)20-14-8-3-9-15-20/h1-15,17,22,24H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGJQGMJUZZZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CNC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)



![8-Methyl-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476489.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476492.png)
![2-bromo-N-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]benzamide](/img/structure/B7476499.png)